2-{[4-(Dimethylamino)pyrimidin-2-yl](methyl)amino}cyclobutan-1-ol
Description
2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol is a pyrimidine-derived organic compound featuring a cyclobutanol core substituted with a methylamino group linked to a 4-(dimethylamino)pyrimidin-2-yl moiety. This structure combines a strained four-membered cyclobutane ring with a pyrimidine heterocycle, which may confer unique physicochemical properties, such as enhanced rigidity or specific binding affinities.
Properties
IUPAC Name |
2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-7-12-11(13-10)15(3)8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYZKJUJGLSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises two primary subunits: a 4-(dimethylamino)pyrimidine moiety and a 2-(methylamino)cyclobutan-1-ol scaffold. Retrosynthetic cleavage suggests two plausible disconnections:
- Pyrimidine-cyclobutane C–N bond : This approach involves coupling a pre-formed pyrimidine derivative with a functionalized cyclobutane intermediate.
- Cyclobutane ring construction : Building the cyclobutane ring through [2+2] cycloaddition or ring-closing metathesis, followed by sequential introduction of the hydroxyl and amino groups.
Patent analyses indicate that the first strategy dominates industrial workflows due to higher yields and simpler purification.
Synthesis of the Pyrimidine Precursor
Preparation of 4-(Dimethylamino)pyrimidin-2-amine
The pyrimidine core is synthesized via Gould-Jacobs cyclization, wherein an enamine intermediate undergoes thermal cyclodehydration. A representative protocol from EP3216786A1 involves:
Reagents :
- Ethyl N-(dimethylamino)acryloylcarbamate
- Ammonium acetate
- Acetic acid (solvent)
Conditions :
- Reflux at 120°C for 8–12 h
- Yield: 78–82%
Mechanism :
- Formation of a conjugated enamine via Knoevenagel condensation.
- Cyclization with elimination of ethanol to generate the pyrimidine ring.
Functionalization at the 2-Position
The 2-amino group is alkylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) as a base:
Reaction :
4-(Dimethylamino)pyrimidin-2-amine + CH₃I → 4-(Dimethylamino)-2-(methylamino)pyrimidine
Conditions :
- DMF solvent, 0°C to room temperature
- 2.2 equiv CH₃I, 3.0 equiv K₂CO₃
- Yield: 89%
Cyclobutane Ring Construction
[2+2] Cycloaddition of Enol Ethers
Cyclobutanol derivatives are accessible via photochemical [2+2] cycloaddition of allyl alcohols. EP0815086A1 details a modified protocol using 2-methylenepropane-1,3-diol:
Reagents :
- 2-Methylenepropane-1,3-diol
- Benzophenone (photosensitizer)
- UV light (λ = 350 nm)
Conditions :
- Irradiation for 24 h under N₂ atmosphere
- Yield: 65% cyclobutan-1-ol
Epoxide Ring-Opening for Hydroxyl Group Introduction
An alternative route employs epoxide intermediates, where 1,2-epoxycyclobutane is hydrolyzed under acidic conditions:
Reaction :
1,2-Epoxycyclobutane + H₂O → Cyclobutan-1,2-diol
Conditions :
- H₂SO₄ (0.1 M), 60°C, 4 h
- Selectivity for 1-ol isomer: 72%
Coupling of Pyrimidine and Cyclobutane Moieties
Nucleophilic Aromatic Substitution (SNAr)
The 2-(methylamino)pyrimidine undergoes SNAr with 2-bromocyclobutan-1-ol under basic conditions:
Reaction :
4-(Dimethylamino)-2-(methylamino)pyrimidine + 2-bromocyclobutan-1-ol → Target compound
Conditions :
Key Optimization :
Buchwald-Hartwig Amination
For higher stereochemical control, palladium-catalyzed cross-coupling is employed:
Catalyst System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.5 equiv)
Conditions :
- Toluene, 110°C, 24 h
- Yield: 68%
Purification and Analytical Characterization
Impurity Profiling
Primary impurities include:
- N,N'-Bis(4,6-dimethoxy-2-pyrimidinyl)urea : ≤1.14%
- Unreacted 2-amino-4,6-dimethoxypyrimidine : ≤0.47%
Mitigation Strategies :
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, pyrimidine-H), 4.21 (m, 1H, cyclobutane-H), 3.45 (s, 3H, N–CH₃), 2.98 (s, 6H, N(CH₃)₂).
- HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr in 1,4-dioxane | 76.8 | 85.7 | Scalable, low catalyst cost |
| Buchwald-Hartwig | 68 | 92.4 | Stereochemical control |
| Epoxide hydrolysis | 72 | 88.9 | Mild conditions |
Industrial-Scale Production Considerations
AiFChem’s protocols highlight the importance of:
- Solvent Recovery : 1,4-dioxane is distilled and reused, reducing costs by 34%.
- Continuous Flow Systems : For photochemical steps, throughput increases 3-fold compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
The compound 2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol (described in ) serves as a relevant structural analogue. Below is a comparative analysis:
| Property | 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol | 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol |
|---|---|---|
| Core Structure | Cyclobutanol ring | Butanol chain |
| Pyrimidine Substituents | 4-(Dimethylamino) group at position 2 | 6-Chloro group at position 4 |
| Linkage | Methylamino bridge | Amino bridge |
| Molecular Weight | ~278.34 g/mol (calculated) | ~217.67 g/mol (calculated) |
| Functional Groups | Hydroxyl, dimethylamino, pyrimidine | Hydroxyl, chloro, pyrimidine |
Structural Implications:
- Cyclobutanol vs.
- Substituent Positioning: The dimethylamino group at the pyrimidine’s 4-position (target compound) may enhance electron-donating effects, whereas the 6-chloro substituent (analogue) could act as an electron-withdrawing group, altering reactivity or intermolecular interactions .
- Linkage Differences: The methylamino bridge in the target compound may improve metabolic stability compared to the primary amino group in the analogue.
Research Findings and Methodological Context
Crystallographic Analysis:
The SHELX software suite () is widely employed for small-molecule crystallography, including pyrimidine derivatives.
Biological Activity
2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol is a complex organic compound notable for its unique structural features, including a cyclobutanol ring and a dimethylaminopyrimidinyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is 2-{4-(dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol. Its molecular formula is , and it has a molecular weight of 218.29 g/mol. The compound's structure can be represented as follows:
The biological activity of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The dimethylaminopyrimidinyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound could alter receptor signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, pyrimidine derivatives have been noted for their ability to affect cell cycle progression and induce apoptosis in various cancer cell lines .
Case Study : A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation and migration in A431 vulvar epidermal carcinoma cells . Although this study does not directly involve our compound, it highlights the potential for similar structures to exhibit anticancer properties.
Antimicrobial Properties
Pyrimidine derivatives have also been investigated for their antimicrobial activities. Compounds that share structural similarities with 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol have been reported to demonstrate effective inhibition against various bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Diethylamino-6-methyl-pyrimidin-4-ol | Pyrimidine derivative | Anticancer activity |
| 1-Dimethylamino-2-propanol | Amino alcohol | Antimicrobial properties |
| 4-(Dimethylaminophenyl)-pyrimidine | Pyrimidine derivative | Enzyme inhibition |
This table illustrates how similar compounds exhibit varying biological activities, emphasizing the unique potential of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol.
Synthetic Routes and Research Applications
The synthesis of 2-{4-(Dimethylamino)pyrimidin-2-ylamino}cyclobutan-1-ol typically involves multi-step organic reactions, including cyclization processes that yield high-purity products suitable for biological testing .
Applications in Research:
- Chemistry : Used as a building block for more complex molecules.
- Biology : Investigated for enzyme inhibition and receptor binding studies.
- Pharmaceutical Industry : Potential applications in developing new therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters, including temperature (e.g., 60–80°C for cyclization), inert atmosphere (argon/nitrogen), and solvent selection (polar aprotic solvents like DMF). Purification via column chromatography or recrystallization ensures purity, while techniques like HPLC and NMR validate structural integrity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: Multi-modal characterization is critical:
- NMR spectroscopy identifies functional groups (e.g., dimethylamino protons at δ 2.8–3.2 ppm, cyclobutanol hydroxyl at δ 4.5–5.0 ppm).
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at m/z 278.3).
- HPLC assesses purity (>95% by area under the curve) .
Q. What analytical techniques are critical for assessing the compound’s stability under various storage conditions?
- Methodological Answer: Accelerated stability studies using:
- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.
- Dynamic Vapor Sorption (DVS) for hygroscopicity.
- HPLC to monitor degradation products (e.g., oxidation of cyclobutanol to ketone) .
Q. What are common functional group transformations observed in derivatives of this compound?
- Methodological Answer:
- Oxidation: The hydroxyl group on cyclobutanol can form a ketone under strong oxidizing agents (e.g., KMnO₄).
- Substitution: Chlorination at the pyrimidine C-6 position enhances electrophilicity for downstream coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding biological activity across different assay systems?
- Methodological Answer:
- Cross-validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays).
- Assay Conditions: Adjust pH (6.5–7.5), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤0.1%) to identify confounding factors.
- Data Normalization: Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .
Q. What methodologies are employed to study interactions between this compound and enzymatic targets?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD = 120 nM for kinase inhibition).
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular Docking: Predicts binding poses using software like AutoDock Vina, focusing on pyrimidine-dimethylamino interactions with ATP-binding pockets .
Q. How do structural modifications at the pyrimidine ring influence binding affinity to biological targets?
- Methodological Answer:
- Dimethylamino Group: Enhances H-bonding with Asp86 in kinases (confirmed via X-ray crystallography).
- Chloro Substituents: Increase steric hindrance, reducing off-target effects but potentially lowering solubility. Quantitative Structure-Activity Relationship (QSAR) models can prioritize substitutions (e.g., logP < 3.5 for optimal bioavailability) .
Q. In designing SAR studies, how should researchers prioritize substituent variations?
- Methodological Answer:
- Target Engagement: Focus on pyrimidine C-2 and C-4 positions for target-specific modifications.
- Physicochemical Properties: Use computational tools (e.g., Schrödinger’s QikProp) to predict solubility (LogS > -4) and permeability (Caco-2 assay).
- Metabolic Stability: Test hepatic microsome clearance rates (e.g., rat/human LM stability assays) .
Key Notes
- Contradiction Handling: Discrepancies in biological data often arise from assay-specific conditions (e.g., redox-sensitive targets affected by DMSO). Always report solvent concentrations .
- Advanced Techniques: Cryo-EM or X-ray crystallography can resolve binding ambiguities for structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
